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molecular formula C17H22N2O4 B1604186 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol CAS No. 1167053-13-5

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol

Cat. No. B1604186
M. Wt: 318.4 g/mol
InChI Key: BORNIZQIXPVUJF-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

A solution of 5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (700 mg, 1.66 mmol) in phenyl ether (5 ml) was heated at reflux for 2 minutes. After cooling, the residue was triturated with ether and acetone. The solid was collected by filtration, washed with acetone followed by ether and dried under vacuum to give 6-methoxy-7-(3-morpholinopropoxy)-1,4-dihydroquinolin-4-one (207 mg, 41%).
Name
5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:26]=[CH:27][C:28]=2[O:29][CH3:30])[NH:14][CH:15]=[C:16]2[C:21](=[O:22])OC(C)(C)OC2=O)[CH2:3][CH2:2]1>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:30][O:29][C:28]1[CH:27]=[C:26]2[C:13](=[CH:12][C:11]=1[O:10][CH2:9][CH2:8][CH2:7][N:4]1[CH2:3][CH2:2][O:1][CH2:6][CH2:5]1)[NH:14][CH:15]=[CH:16][C:21]2=[O:22]

Inputs

Step One
Name
5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
700 mg
Type
reactant
Smiles
O1CCN(CC1)CCCOC=1C=C(NC=C2C(OC(OC2=O)(C)C)=O)C=CC1OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether and acetone
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(C=CNC2=CC1OCCCN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 207 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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